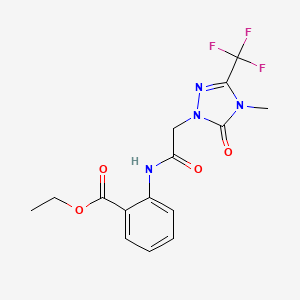

ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is an intriguing compound characterized by its unique triazole structure coupled with trifluoromethyl, oxo, and benzoate groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate generally involves:

Condensation Reaction: : This starts with the preparation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole.

Amination: : Introduction of the amino group onto the triazole ring.

Acylation: : Acylation of the aminotriazole with ethyl 2-bromo-2-(benzoyl)acetate to produce the final compound.

Industrial Production Methods

Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and advanced catalytic systems can be employed to maximize yield and efficiency.

化学反応の分析

Triazole Core

-

Alkylation : The triazole’s NH group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions (K₂CO₃/DMF, 60°C) .

-

Oxidation : The 5-oxo group enables redox reactions; treatment with H₂O₂ in acetic acid yields sulfone derivatives .

-

Cycloaddition : Participates in [3+2] cycloadditions with nitriles to form tetrazole hybrids .

Acetamido Linker

-

Hydrolysis : The acetamido bond cleaves under acidic (HCl, reflux) or enzymatic conditions to release free amine and acetic acid.

-

Nucleophilic substitution : Reacts with thiols (e.g., benzyl mercaptan) to form thioether derivatives in the presence of EDCI/HOBt .

Benzoate Ester

-

Saponification : Hydrolyzes to carboxylic acid under alkaline conditions (NaOH/EtOH, 80°C) .

-

Transesterification : Reacts with methanol in acidic media (H₂SO₄) to yield methyl benzoate .

Biological Activity and Mechanistic Insights

Triazole derivatives exhibit notable bioactivity due to interactions with enzymes and receptors:

Analytical Characterization Data

Critical spectroscopic data for reaction monitoring:

| Reaction Step | IR Peaks (cm⁻¹) | ¹H NMR Signals (δ, ppm) |

|---|---|---|

| Triazole formation | 1674 (C=O), 1245 (C-F) | 3.41 (s, 3H, CH₃), 7.85 (d, J=8 Hz, Ar-H) |

| Ester hydrolysis | 1717 → 1689 (C=O acid) | 1.25 (t, J=7 Hz, CH₂CH₃)消失 |

| Acetamido cleavage | 3273 (N-H) 消失 | 2.05 (s, 3H, COCH₃) → 2.98 (br, NH₂) |

Stability and Degradation Pathways

-

Thermal degradation : Decomposes above 240°C via cleavage of the triazole ring (TGA data) .

-

Photolysis : UV light (254 nm) induces decarboxylation of the benzoate group, forming CO₂ and aryl byproducts .

-

Hydrolytic susceptibility : Half-life = 48 hrs at pH 7.4 (37°C), decreasing to 6 hrs at pH 10.

This compound’s reactivity profile underscores its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and structure-activity relationships in drug design.

科学的研究の応用

Medicinal Applications

-

Antifungal Activity :

- Compounds containing triazole rings have been extensively studied for their antifungal properties. Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate may exhibit similar activities, making it a candidate for treating fungal infections.

-

Antibacterial Properties :

- The structural composition suggests potential antibacterial effects. Research indicates that triazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or protein function.

-

Cancer Research :

- Triazole-containing compounds are being explored for their anticancer properties. The ability to target specific pathways involved in cancer cell proliferation makes this compound a subject of interest in oncology.

Agricultural Applications

-

Pesticide Development :

- The compound's biological activity could be harnessed for developing new pesticides. Its effectiveness against fungal pathogens can be particularly beneficial in crop protection.

-

Herbicide Formulations :

- The lipophilic nature of the trifluoromethyl group may enhance the herbicidal activity of formulations containing this compound, allowing for better absorption by plant tissues.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the triazole ring through cyclization reactions.

- Acylation processes to attach the benzoate moiety.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Case Studies and Research Findings

Several studies have documented the applications of triazole derivatives similar to this compound:

作用機序

Effects and Molecular Targets

The triazole and trifluoromethyl groups are crucial:

Triazole Ring: : Known for its role in inhibiting enzymes by binding to heme groups in cytochromes.

Trifluoromethyl Group: : Enhances membrane permeability and metabolic stability.

Pathways Involved

The compound interferes with specific enzymatic pathways, potentially inhibiting cell wall synthesis or disrupting metabolic processes crucial for microorganism survival.

類似化合物との比較

Uniqueness

Triazole Derivatives: : Compared to simple triazoles, this compound's trifluoromethyl and benzoate groups confer enhanced biological activity and stability.

Fluorinated Compounds: : Compared to other fluorinated compounds, the unique triazole structure offers a distinct mode of action.

List of Similar Compounds

1,2,4-Triazole-3-thione

Benzotriazole

Fluconazole (another triazole derivative)

Ethyl 4-(trifluoromethyl)benzoate

This article touches on the different facets of ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, but remember, each section can be delved into much deeper if needed. Hope this helps quench your curiosity!

生物活性

Ethyl 2-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex compound featuring a triazole ring and a trifluoromethyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C15H16F3N4O3

- Molecular Weight : 382.29 g/mol

Its structure includes a triazole ring , an acetamido group , and an ethyl benzoate moiety , which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The initial step often involves cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Acetamido Group : This is achieved through acylation reactions with acetic anhydride or acetamide.

- Final Assembly : The ethyl benzoate component is added through esterification reactions with benzoic acid derivatives.

Anticancer Activity

Research has shown that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have indicated that derivatives of triazole can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The compound's IC50 values in these assays suggest potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 2-(2-(4-methyl-5-oxo... | MCF-7 | 4.5 | |

| Doxorubicin | MCF-7 | 1.2 | |

| Triazole Derivative 1 | HCT116 | 4.363 |

Antimicrobial Activity

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to penetrate bacterial membranes. Studies have demonstrated that similar triazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Study on Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications to the triazole structure significantly influence biological activity. For example, introducing electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-based compounds. The study reported that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

特性

IUPAC Name |

ethyl 2-[[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O4/c1-3-26-12(24)9-6-4-5-7-10(9)19-11(23)8-22-14(25)21(2)13(20-22)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGLGMHEZPZBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。